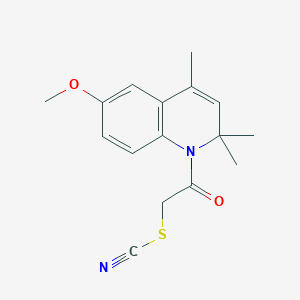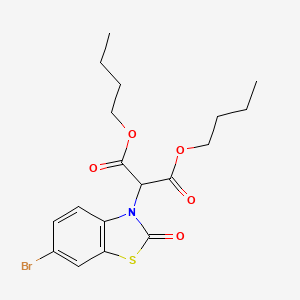
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide, commonly known as EBCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCB is a heterocyclic compound that contains both benzothiazole and chromenyl moieties in its structure.
Mécanisme D'action
The mechanism of action of EBCB is not fully understood. However, it is believed that EBCB exerts its biological effects by interacting with specific proteins or enzymes in the body. For example, EBCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. EBCB has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
EBCB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EBCB inhibits the activity of COX-2, reduces the production of pro-inflammatory cytokines, and induces apoptosis in cancer cells. In vivo studies have shown that EBCB reduces inflammation and pain in animal models of arthritis and inhibits tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
EBCB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity and stability. EBCB is also highly fluorescent, which makes it useful as a probe for studying protein-protein interactions. However, EBCB has some limitations for use in lab experiments. It is relatively expensive compared to other fluorescent probes, and it has limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on EBCB. One area of research is the development of novel EBCB derivatives with improved biological activity and selectivity. Another area of research is the use of EBCB as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of EBCB and its potential applications in various fields.
Conclusion:
In conclusion, EBCB is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBCB has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its use as a fluorescent probe for studying protein-protein interactions. Although the mechanism of action of EBCB is not fully understood, it has been shown to interact with specific proteins or enzymes in the body. EBCB has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on EBCB, including the development of novel derivatives and the use of EBCB as a building block for the synthesis of new materials.
Méthodes De Synthèse
The synthesis of EBCB involves the condensation reaction between 6-ethoxy-2-mercaptobenzothiazole and 3-(2-oxo-2H-chromen-3-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure EBCB.
Applications De Recherche Scientifique
EBCB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, EBCB has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, EBCB has been used as a fluorescent probe to study protein-protein interactions. In materials science, EBCB has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-2-30-18-10-11-20-22(14-18)32-25(26-20)27-23(28)17-8-5-7-15(12-17)19-13-16-6-3-4-9-21(16)31-24(19)29/h3-14H,2H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAXMEZKQIKSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4877587.png)
![4-[4-(difluoromethoxy)benzylidene]-2-(4-isopropoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4877597.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B4877601.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B4877609.png)



![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4877642.png)
![methyl 2-({[8-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4877643.png)
![N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B4877648.png)


![2-{[4-isobutyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877668.png)